molecular formula C10H18N4 B13260231 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine

Cat. No.: B13260231
M. Wt: 194.28 g/mol
InChI Key: IQAALIADOQQDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. One common method includes the use of reductive amination, where the pyrazole derivative is reacted with a piperidine aldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solvent-free conditions and recyclable catalysts can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structural modifications. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine is unique due to its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-N-(1-methylpyrazol-4-yl)piperidin-4-amine

InChI

InChI=1S/C10H18N4/c1-13-5-3-9(4-6-13)12-10-7-11-14(2)8-10/h7-9,12H,3-6H2,1-2H3

InChI Key

IQAALIADOQQDCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.